molecular formula C9H12Cl2N2O2S B6632412 N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide

Cat. No. B6632412
M. Wt: 283.17 g/mol
InChI Key: GLWILNHZGIKHGD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide, also known as DCPIB, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound is a selective blocker of volume-regulated anion channels (VRACs), which are important transmembrane proteins that regulate cell volume and ion homeostasis.

Scientific Research Applications

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been widely used in scientific research for its ability to selectively block VRACs. VRACs are involved in a variety of cellular processes such as cell volume regulation, cell proliferation, and apoptosis. N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been shown to inhibit VRACs in various cell types, including cancer cells, neuronal cells, and cardiac cells. This compound has been used to study the role of VRACs in cancer cell migration and invasion, neuronal cell death, and cardiac arrhythmias.

Mechanism of Action

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide blocks VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, which inhibits the flow of ions and water across the cell membrane. The inhibition of VRACs by N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide leads to cell swelling and apoptosis in cancer cells, and neuronal cell death in the brain. In cardiac cells, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been shown to prevent the development of cardiac arrhythmias.
Biochemical and Physiological Effects:
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide inhibits cell migration and invasion, and induces apoptosis. In neuronal cells, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide induces cell death and has been shown to worsen ischemic brain injury. In cardiac cells, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide prevents the development of cardiac arrhythmias and protects against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide in lab experiments is its ability to selectively block VRACs. This allows researchers to study the specific role of VRACs in various cellular processes. Another advantage is that N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide is a small molecule inhibitor, which makes it easier to use in experiments compared to larger protein inhibitors. However, one limitation of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide is its potential off-target effects. N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide has been shown to inhibit other ion channels and transporters, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide. One direction is to further investigate the role of VRACs in cancer cell migration and invasion, and to develop N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide as a potential anti-cancer drug. Another direction is to study the effects of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide on other cell types, such as immune cells and stem cells. Additionally, future research could focus on developing more selective VRAC inhibitors that do not have off-target effects.

Synthesis Methods

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-amino-1-propanol to form N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide. The product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2O2S/c1-6(5-12)13-16(14,15)9-4-7(10)2-3-8(9)11/h2-4,6,13H,5,12H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWILNHZGIKHGD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide

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